Tert-butyl (3-cyanopyridin-4-yl)carbamate
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Overview
Description
Tert-butyl (3-cyanopyridin-4-yl)carbamate is an organic compound with the molecular formula C11H13N3O2. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-cyanopyridin-4-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyanopyridin-4-yl)carbamate typically involves the reaction of 3-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (3-cyanopyridin-4-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanopyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the cyanopyridinyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl (3-cyanopyridin-4-yl)carbamate is unique due to the presence of both the tert-butyl and 3-cyanopyridinyl groups. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(3-cyanopyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBXRNXUXJRXTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178342 |
Source
|
Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116799-24-7 |
Source
|
Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116799-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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